molecular formula C15H16N2O2S B2829655 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 2097933-22-5

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2829655
CAS No.: 2097933-22-5
M. Wt: 288.37
InChI Key: KVRTYIVBQGDECG-UHFFFAOYSA-N
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Description

N-[(1-hydroxycycloximidazole-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide (CAS 2097933-22-5) is a small molecule research chemical with a molecular formula of C 15 H 16 N 2 O 2 S and a molecular weight of 288.36 g/mol. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The benzothiazole moiety is frequently investigated for its potential in oncology research, as derivatives have demonstrated promising anticancer activity by acting as inhibitors of key protein kinases, such as ABL1 and cyclin-dependent kinases (CDKs), which are implicated in cell proliferation and survival pathways in cancers like lung, liver, and breast. Furthermore, structural analogs based on the thiazole-carboxamide framework have shown significant cyclooxygenase (COX) inhibitory activity , making them subjects of interest in inflammation and cancer research, given the role of COX-2 in tumor progression. Researchers can utilize this compound as a key chemical intermediate or a building block for the synthesis of more complex molecules, or as a pharmacological probe to explore novel biological targets and signaling pathways. Its structure, which includes three rotatable bonds and a topological polar surface area of 90.5 Ų, suggests favorable drug-like properties for early-stage discovery. Key Chemical Identifiers: • CAS Number: 2097933-22-5 • Molecular Formula: C 15 H 16 N 2 O 2 S • Molecular Weight: 288.36 g/mol • IUPAC Name: N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide • InChIKey: KVRTYIVBQGDECG-UHFFFAOYSA-N This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-13(16-10-15(19)8-4-1-5-9-15)14-17-11-6-2-3-7-12(11)20-14/h2-4,6-8,19H,1,5,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRTYIVBQGDECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the benzothiazole derivative with an appropriate amine or amide coupling reagent.

    Introduction of the Hydroxycyclohexene Moiety: The hydroxycyclohexene group is attached via a nucleophilic substitution reaction, where the hydroxycyclohexene acts as a nucleophile attacking the electrophilic carbon of the benzothiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxy group in the hydroxycyclohexene moiety can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring or the hydroxycyclohexene moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes derived from the hydroxycyclohexene moiety.

    Reduction Products: Dihydrobenzothiazole derivatives.

    Substitution Products: Various substituted benzothiazole or cyclohexene derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific electronic properties.

Biology and Medicine:

    Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

    Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxycyclohexene moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

  • Benzothiazole vs. Benzimidazole Derivatives ():

    The target compound’s benzothiazole core differs from benzimidazole derivatives (e.g., B1 and B8 in ) by replacing the nitrogen atom in the fused benzene ring with sulfur. This substitution alters electronic properties (e.g., increased electron-withdrawing character) and may influence binding affinity in biological systems. For instance, benzimidazole derivatives often target proton-coupled receptors (e.g., H+/K+-ATPase), whereas benzothiazoles are explored for kinase inhibition .

  • Hydroxycyclohexenyl vs. Tetrazole Substituents (): Compared to N-(1,3-benzothiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexane-1-carboxamide (Y043-0324), the target compound replaces the tetrazole group with a hydroxylated cyclohexene. The hydroxyl group enhances hydrophilicity (logP ~3.56 for Y043-0324 vs.

Physicochemical Properties

  • Polarity and Solubility: The hydroxycyclohexenyl group increases the polar surface area (PSA) compared to non-hydroxylated analogs.
  • Lipophilicity :
    The logP of Y043-0324 (3.56) suggests moderate lipophilicity. The target compound’s hydroxyl group likely reduces logP, aligning it closer to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has a polar N,O-bidentate directing group .

Comparative Data Table

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) logP Notable Functional Groups Reference
Target Compound Benzothiazole Hydroxycyclohexenylmethyl ~317.4 (calc.) ~2.8 -OH, amide, cyclohexene N/A
Y043-0324 () Benzothiazole Tetrazolylcyclohexane 328.39 3.56 Tetrazole, amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy-dimethylethyl ~207.2 (calc.) ~1.2 -OH, amide, tert-butyl
NAT-1 () Thiazolidinone 4-Methoxyphenyl ~349.4 (calc.) ~2.5 Thiazolidinone, nicotinamide

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms underlying the activity of this compound, drawing from diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with cyclohexenyl functional groups. The structural formula can be represented as follows:

C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S

This compound features a benzothiazole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound this compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
NCI-H2260.31Procaspase-3 activation
SK-N-SH0.42Apoptotic pathway activation
HT290.40Cell cycle arrest
MDA-MB-2310.35Induction of oxidative stress

In a comparative analysis, the compound showed IC50 values ranging from 0.24 to 0.92 µM across various cancer cell lines, indicating its potent antitumor properties relative to established agents like PAC-1 .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Saccharomyces cerevisiae4

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

  • Procaspase Activation : The compound activates procaspase pathways leading to apoptosis in cancer cells.
  • DNA Interaction : It binds to DNA, affecting replication and transcription processes.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects on tumor cells .

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:

  • Study A : A clinical trial involving patients with advanced solid tumors demonstrated a significant reduction in tumor size following treatment with benzothiazole derivatives, including this compound.
  • Study B : In vitro studies on bacterial strains showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for further research:

  • Antioxidant Activity : Studies have indicated that benzothiazole derivatives can act as effective antioxidants, which may help in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research suggests that compounds with a benzothiazole structure may possess anti-inflammatory properties, making them relevant in treating conditions characterized by inflammation .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens, indicating its potential use in developing new antibiotics .

Synthesis and Derivatives

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through:

  • Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the benzothiazole ring.
  • Functional Group Modifications : Altering functional groups to enhance biological activity or solubility.

Case Study 1: Analgesic Potential

A recent study investigated the analgesic effects of a related compound, QP001 (4-hydroxy 2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazin-3-carboxamide 1,1-dioxide), which demonstrated significant efficacy in managing postoperative pain. This study involved a multicenter, randomized trial where patients receiving QP001 reported lower pain levels compared to those receiving a placebo . The findings suggest that compounds similar to this compound could be developed for pain management therapies.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various benzothiazole derivatives, including this compound. The derivatives were tested against bacterial strains and exhibited notable antimicrobial activity, indicating their potential as new therapeutic agents against resistant bacterial infections .

Q & A

Basic: What are the recommended synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide?

Methodological Answer:
The synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid with a substituted cyclohexenylmethylamine. A standard approach uses carbodiimide-based coupling agents (e.g., EDCl/HOBt) in polar aprotic solvents like DMF or DCM under nitrogen atmosphere . For the cyclohexenyl moiety, hydroxylation of cyclohexene derivatives via epoxidation and acid-catalyzed ring-opening can yield the 1-hydroxycyclohex-2-en-1-yl group . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires precise control of reaction time (12-24 hrs) and temperature (0°C to room temperature) .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for pharmacological studies .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify benzothiazole protons (δ 7.2-8.5 ppm) and cyclohexenyl methylene groups (δ 3.1-3.8 ppm).
    • IR: Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
    • Mass Spectrometry: High-resolution MS (ESI+) to validate molecular weight (expected ~330-350 g/mol) .

Basic: What factors influence the compound’s stability in experimental buffers?

Methodological Answer:

  • pH Sensitivity: Stability decreases in strongly acidic (pH <3) or alkaline (pH >9) conditions due to amide bond hydrolysis. Use neutral buffers (PBS, pH 7.4) for in vitro assays .
  • Temperature: Degrades at >40°C; store lyophilized at -20°C or in DMSO at -80°C .
  • Light Exposure: Benzothiazole derivatives are light-sensitive; use amber vials during handling .

Advanced: What strategies are effective for identifying its biological targets in cancer cells?

Methodological Answer:

  • Molecular Docking: Screen against RARG (retinoic acid receptor gamma) due to structural similarity to benzothiazole-RARG binders. Use AutoDock Vina with PDB ID 1XAP .
  • Transcriptomics: RNA-seq of treated vs. untreated cells (e.g., MDA-MB-231) to identify dysregulated pathways (e.g., PI3K/Akt, mTORC1) .
  • Pull-Down Assays: Immobilize the compound on NHS-activated Sepharose beads to capture interacting proteins from cell lysates .

Advanced: How to resolve contradictions in cytotoxicity data across cancer cell lines?

Methodological Answer:

  • Cell Line Variability: Test in panels (e.g., NCI-60) to assess tissue-specific responses. HeLa (IC₅₀ ~10 µM) may show higher sensitivity than MCF-7 due to differential RARG expression .
  • Assay Conditions: Standardize incubation time (48-72 hrs), serum concentration (10% FBS), and cytotoxicity endpoints (MTT vs. ATP-based assays) .
  • Control Experiments: Compare to reference drugs (e.g., doxorubicin) and validate with apoptosis markers (caspase-3/7 activation) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing potency?

Methodological Answer:

  • Substituent Modifications:
    • Cyclohexenyl Group: Replace hydroxyl with methoxy to enhance metabolic stability .
    • Benzothiazole Core: Introduce electron-withdrawing groups (e.g., Cl at C6) to improve target affinity .
  • In Vitro Testing: Prioritize analogues with logP <3.5 (calculated via ChemAxon) for solubility and assess IC₅₀ in 3D tumor spheroids for physiological relevance .

Advanced: What pharmacokinetic challenges arise in animal models, and how to address them?

Methodological Answer:

  • Low Oral Bioavailability: Use nanoformulations (e.g., PLGA nanoparticles) to enhance absorption .
  • Rapid Clearance: Modify hydroxyl groups to prodrugs (e.g., acetylated derivatives) for sustained release .
  • Toxicity Screening: Conduct 14-day repeated-dose studies in rodents (50-200 mg/kg) with liver/kidney histopathology .

Advanced: How to design experiments to elucidate its mechanism of action in neuroinflammation?

Methodological Answer:

  • Microglial Activation Models: Treat LPS-stimulated BV2 cells and measure TNF-α/IL-6 suppression via ELISA .
  • Pathway Inhibition: Use PI3K inhibitors (LY294002) to confirm pathway dependency in anti-inflammatory effects .
  • In Vivo Imaging: Track blood-brain barrier penetration using ¹⁸F-labeled analogues in murine models .

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